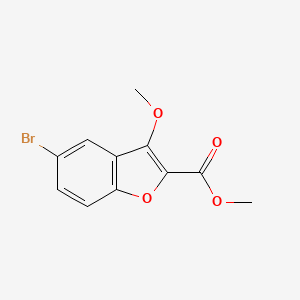

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO4 |

|---|---|

Molecular Weight |

285.09 g/mol |

IUPAC Name |

methyl 5-bromo-3-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H9BrO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,1-2H3 |

InChI Key |

DASOBEBVYXLRRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-3-Methoxy-2-Hydroxybenzaldehyde

The starting material, 2-hydroxy-3-methoxybenzaldehyde, undergoes electrophilic bromination to introduce the bromo group at the 5-position. In acetic acid solution, bromination with elemental bromine (Br₂) or hydrobromic acid (HBr) selectively substitutes the para position relative to the hydroxyl group. For instance, treatment of 2-hydroxy-3-methoxybenzaldehyde with 1.1 equivalents of Br₂ in glacial acetic acid at 0–5°C yields 5-bromo-2-hydroxy-3-methoxybenzaldehyde in 78% yield after recrystallization.

Cyclization with Methyl Chloroacetate

The brominated aldehyde is then subjected to cyclization with methyl chloroacetate. In a typical procedure, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (0.05 mol), methyl chloroacetate (0.055 mol), and anhydrous potassium carbonate (0.075 mol) are refluxed in dry dimethylformamide (DMF) at 92–94°C for 4 hours. The reaction proceeds via nucleophilic substitution, forming the benzofuran ring. Workup involves quenching in ice water, filtration, and recrystallization from methanol to yield this compound as a white solid (85% yield, mp 80–81°C).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85% |

| Melting Point | 80–81°C |

| Reaction Time | 4 hours |

| Solvent | DMF |

Bromination of Preformed Benzofuran Esters

An alternative approach involves bromination of a preassembled benzofuran scaffold. This method is advantageous when the parent benzofuran ester is readily available.

Synthesis of Methyl 3-Methoxybenzofuran-2-Carboxylate

Methyl 3-methoxybenzofuran-2-carboxylate is prepared via cyclization of 2-hydroxy-3-methoxybenzaldehyde with methyl chloroacetate under conditions analogous to Section 1.2. This intermediate lacks the bromo group, enabling late-stage functionalization.

Regioselective Bromination

Electrophilic bromination of methyl 3-methoxybenzofuran-2-carboxylate is achieved using phosphorus oxybromide (POBr₃) in acetonitrile. The methoxy group at the 3-position directs bromination to the 5-position (ortho to the methoxy group). A mixture of the ester (1 equiv) and POBr₃ (1.2 equiv) in acetonitrile is refluxed for 6 hours, followed by neutralization with saturated sodium bicarbonate. Extraction with ethyl acetate and column chromatography yield the target compound in 70% yield.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70% |

| Reagent | POBr₃ |

| Solvent | Acetonitrile |

| Reaction Time | 6 hours |

Nitration-Reduction-Bromination Sequence

For substrates where direct bromination is challenging, a nitration-reduction-bromination sequence offers a viable pathway.

Nitration of 3-Methoxybenzofuran-2-Carboxylate

Methyl 3-methoxybenzofuran-2-carboxylate is nitrated using fuming nitric acid in acetic acid at 0°C, introducing a nitro group at the 5-position (72% yield). The nitro group serves as a directing group and is subsequently reduced.

Reduction to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding methyl 5-amino-3-methoxybenzofuran-2-carboxylate (91% yield).

Sandmeyer Bromination

The amine is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0°C, followed by treatment with copper(I) bromide (CuBr). This replaces the amino group with bromine, affording the target compound in 65% yield.

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 42% (3 steps) |

| Diazotization Temp | 0°C |

| Catalyst | CuBr |

Comparative Analysis of Methods

The choice of synthetic route depends on substrate availability, cost, and scalability:

-

Cyclization of Functionalized Aldehydes offers high yields but requires access to brominated salicylaldehydes.

-

Late-Stage Bromination is modular but may suffer from regioselectivity issues.

-

Nitration-Reduction-Bromination is lengthier but allows precise bromine placement.

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Zinc in acetic acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-hydroxy-3-methoxybenzofuran-2-carboxylate.

Reduction: 3-methoxybenzofuran-2-carboxylate.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate exhibits several promising biological activities, making it a candidate for further research in various fields:

- Anticancer Properties : Research indicates that compounds within the benzofuran class, including this compound, have shown significant anticancer activity. These compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents.

- Antioxidative Activity : Benzofuran derivatives are known for their antioxidative properties, which can protect cells from oxidative stress and related diseases.

Applications in Medicinal Chemistry

This compound has several potential applications in medicinal chemistry:

Anticancer Drug Development

Due to its ability to inhibit cancer cell growth, this compound is being explored as a lead candidate for developing novel anticancer drugs. Research indicates that modifications to its structure can enhance potency and selectivity against specific cancer types .

Antimicrobial Agent Formulation

The antimicrobial properties of this compound make it a candidate for formulating new antibiotics. Its effectiveness against various pathogens could address growing concerns about antibiotic resistance.

Antioxidant Formulations

Given its antioxidative capabilities, this compound may be utilized in formulations aimed at reducing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-1-benzofuran-2-carboxylate | Bromine at position 5; different ring system | Antimicrobial activity |

| Ethyl 5-bromo-1-benzofuran-2-carboxylate | Ethyl group instead of methyl | Moderate anticancer properties |

| Methyl 5-chloro-3-methoxybenzofuran-2-carboxylate | Chlorine instead of bromine | Potentially lower cytotoxicity |

The unique combination of bromine and methoxy substituents in this compound enhances both its biological activity and chemical reactivity compared to other derivatives. This specificity allows for selective targeting in therapeutic applications, making it a valuable compound for further research .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and analogs identified in the evidence:

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

- Bromine Position and Reactivity : The target compound’s bromine at position 5 is analogous to and . However, in , the additional bromomethyl group at position 3 increases electrophilicity, making it more reactive toward nucleophilic substitution (e.g., Suzuki coupling) compared to the target compound’s methoxy group .

- Methoxy vs. Chlorobenzyloxy Groups: The 3-methoxy group in the target compound donates electron density via resonance, stabilizing the aromatic system.

Ester Group Influence on Physicochemical Properties

- Methyl Ester (Target, ) : Smaller and less polar, these esters likely exhibit higher volatility and faster hydrolysis under basic conditions compared to bulkier analogs.

- 2-Methoxyethyl Ester () : The extended ether chain enhances hydrophilicity, improving aqueous solubility for biological applications .

Biological Activity

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, which is known for diverse biological properties. The presence of bromine and methoxy groups in its structure enhances its pharmacological potential. The molecular formula can be represented as C_11H_9BrO_4, indicating the presence of a bromine atom and two methoxy groups that are crucial for its biological activity.

Research indicates that benzofuran derivatives, including this compound, exhibit potent anticancer properties. The mechanism often involves the inhibition of cell growth and induction of apoptosis in cancer cells. For instance, studies have shown that modifications in the benzofuran structure significantly affect their cytotoxicity against various cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines ranged from 1 to 10 nM, indicating high potency .

- Apoptosis Induction : The compound has been shown to induce apoptosis through caspase activation. In one study, treatment with this compound resulted in a significant increase in caspase 3/7 activity in K562 leukemia cells, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms remain under investigation.

Research Findings

- Antibacterial Effects : A study indicated that benzofuran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against these pathogens is still being evaluated but shows promise based on structural analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its chemical structure. The following table summarizes key findings regarding structural modifications and their impact on activity:

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination of a benzofuran precursor using agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane) under reflux. A multi-step approach may include:

Esterification : Methylation of the carboxyl group using methanol and acid catalysis.

Bromination : Selective bromination at the 5-position using controlled stoichiometry.

Methoxy Group Introduction : Alkylation or nucleophilic substitution to install the 3-methoxy group.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity, temperature, and catalyst loading. High yields (>70%) are achieved by quenching side reactions through intermediate purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s deshielding effect).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 299.97 for CHBrO).

- X-ray Crystallography : Resolves crystal packing and bond angles, validated using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during bromination steps?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-bromination or solvent decomposition). Strategies include:

- Kinetic Control : Lower temperatures (0–25°C) to favor mono-bromination.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- In Situ Monitoring : Use Br NMR or HPLC to track bromine incorporation.

Post-reaction analysis via GC-MS or H NMR quantifies impurities, guiding recrystallization or silica gel purification .

Q. What role do substituents (bromo, methoxy) play in modulating biological activity, and how are structure-activity relationships (SAR) studied?

- Methodological Answer :

- Bromine : Enhances lipophilicity and halogen bonding with target proteins (e.g., antiviral or anticancer enzymes).

- Methoxy Group : Electron-donating effects stabilize aromatic π-systems, affecting binding affinity.

SAR Workflow :

Analog Synthesis : Replace bromine/methoxy with Cl, F, or NO.

Biological Assays : Test analogs against cell lines (e.g., IC measurements).

Molecular Docking : Simulate binding modes using AutoDock Vina or Schrödinger Suite.

Example: Fluorine substitution at the 3-position increases metabolic stability but reduces solubility .

Q. How is SHELX software applied in crystallographic refinement for this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data through:

Data Integration : Process raw data (HKL files) to generate hkl lists.

Structure Solution : Direct methods (SHELXS) for phase determination.

Refinement : Least-squares minimization of F/F residuals, incorporating anisotropic displacement parameters.

Key parameters: R1 < 0.05, wR2 < 0.15, and a Flack parameter near 0 for enantiopure crystals .

Q. What mechanistic insights explain regioselectivity in bromination reactions of benzofuran derivatives?

- Methodological Answer : Bromination follows electrophilic aromatic substitution (EAS) governed by:

- Directing Effects : Methoxy groups activate the 3-position via resonance (+M effect), while the ester group deactivates the 2-position.

- Steric Factors : Bulky substituents at adjacent positions hinder bromine addition.

Computational studies (DFT, Gaussian 09) calculate electron density maps to predict reactivity, validated by C NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.